REACTION_SMILES
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[CH3:18][C:19](=[O:20])[OH:21].[K+:23].[NH:1]([C:2]([CH3:3])=[O:4])[c:5]1[cH:6][cH:7][c:8]([O:9][C:10]([C:11](=[O:12])[OH:13])([CH3:14])[CH3:15])[cH:16][cH:17]1.[OH-:22]>>[NH2:1][c:5]1[cH:6][cH:7][c:8]([O:9][C:10]([C:11](=[O:12])[OH:13])([CH3:14])[CH3:15])[cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(OC(C)(C)C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(Oc1ccc(N)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |